molecular formula C11H12O2 B3326916 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- CAS No. 29598-22-9

2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-

Cat. No.: B3326916
CAS No.: 29598-22-9
M. Wt: 176.21 g/mol
InChI Key: ZBSFDCKGUFSQLN-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- is a chemical compound belonging to the class of benzopyrans. It is characterized by a fused benzene and pyran ring structure with two methyl groups at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

4,4-dimethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-10(12)13-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFDCKGUFSQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, phenol can react with ethyl acetoacetate in the presence of anhydrous aluminum chloride to form the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 3,4-dihydro-2,2-dimethyl-: Similar structure but with different substitution patterns.

    Hydrocoumarin: Another benzopyran derivative with distinct functional groups.

    3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: A methyl-substituted analog with unique properties.

Uniqueness

2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 4-position enhance its stability and reactivity compared to other benzopyran derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-
Reactant of Route 2
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2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-

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